molecular formula C20H22N4O5S2 B2831599 N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851987-77-4

N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Cat. No. B2831599
CAS RN: 851987-77-4
M. Wt: 462.54
InChI Key: HFXKDAOBRPEFGU-UHFFFAOYSA-N
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Description

The compound is a benzohydrazide derivative with a methoxy group and a methylbenzothiazole group. Benzohydrazides are a class of organic compounds that contain a hydrazide group attached to a benzene ring. They are often used as intermediates in the synthesis of various organic compounds . Methoxy groups and methylbenzothiazoles are common functional groups in organic chemistry, with the former being a ether derivative and the latter being a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzohydrazide core, with a methoxy group and a methylbenzothiazole group attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

As a benzohydrazide derivative, this compound could potentially undergo a variety of chemical reactions. These might include reactions with acids, bases, or other reagents to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

Photosensitizers for Photodynamic Therapy

Research on zinc phthalocyanine derivatives with substitutions that enhance singlet oxygen quantum yield indicates potential for photodynamic therapy, a treatment method for cancer. The synthesized compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, which are crucial for effective Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Prodrug Design for Enhanced Drug Delivery

The development of water-soluble prodrugs, such as N-substituted aminomethylbenzoate esters of metronidazole, showcases the importance of chemical modifications for improving drug solubility and stability, enabling parenteral administration. This approach demonstrates the potential for modifying compounds to enhance their therapeutic applications (Jensen, Bundgaard, & Falch, 1990).

Biological Applications of Schiff Base Compounds

Schiff base compounds derived from benzohydrazide and sulfonohydrazide derivatives have shown remarkable activities in antibacterial, antifungal, antioxidant, and cytotoxic areas. These compounds' ability to bind with SS-DNA via intercalation mode suggests potential for designing novel therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. These might include its use as an intermediate in the synthesis of other compounds, or its potential biological activity .

properties

IUPAC Name

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S2/c1-13-3-8-16(28-2)17-18(13)30-20(21-17)23-22-19(25)14-4-6-15(7-5-14)31(26,27)24-9-11-29-12-10-24/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXKDAOBRPEFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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